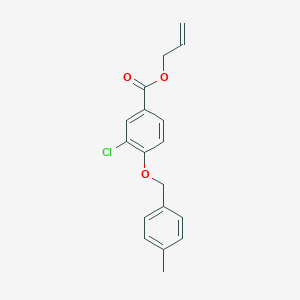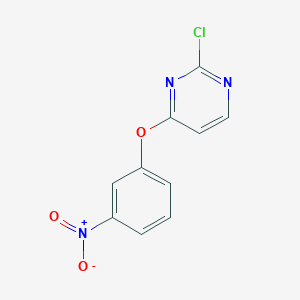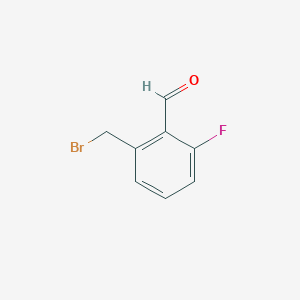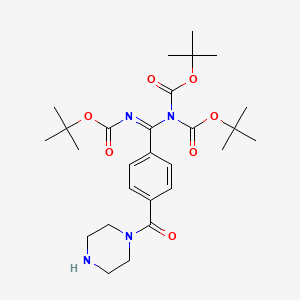
tert-Butyl (tert-butoxycarbonyl)(((tert-butoxycarbonyl)imino)(4-(piperazine-1-carbonyl)phenyl)methyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl (tert-butoxycarbonyl)(((tert-butoxycarbonyl)imino)(4-(piperazine-1-carbonyl)phenyl)methyl)carbamate is a complex organic compound that features multiple tert-butoxycarbonyl (Boc) protecting groups. These groups are commonly used in organic synthesis to protect amines from unwanted reactions. The compound is notable for its application in various chemical reactions and its role in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (tert-butoxycarbonyl)(((tert-butoxycarbonyl)imino)(4-(piperazine-1-carbonyl)phenyl)methyl)carbamate typically involves the use of di-tert-butyl dicarbonate (Boc2O) as a reagent. The reaction is carried out under aqueous conditions with a base such as sodium hydroxide. The Boc group can also be added in acetonitrile solution using 4-dimethylaminopyridine (DMAP) as the base .
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
tert-Butyl (tert-butoxycarbonyl)(((tert-butoxycarbonyl)imino)(4-(piperazine-1-carbonyl)phenyl)methyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The Boc groups can be selectively removed or substituted under acidic conditions using reagents like trifluoroacetic acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol are commonly used for Boc deprotection.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, Boc deprotection typically yields the free amine.
Wissenschaftliche Forschungsanwendungen
tert-Butyl (tert-butoxycarbonyl)(((tert-butoxycarbonyl)imino)(4-(piperazine-1-carbonyl)phenyl)methyl)carbamate is widely used in scientific research, particularly in:
Wirkmechanismus
The mechanism of action of tert-Butyl (tert-butoxycarbonyl)(((tert-butoxycarbonyl)imino)(4-(piperazine-1-carbonyl)phenyl)methyl)carbamate involves the protection of amine groups through the formation of Boc-protected intermediates. The Boc group is acid-labile, meaning it can be removed under acidic conditions to reveal the free amine. This property is exploited in various synthetic pathways to control the reactivity of amines .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
tert-Butyl carbamate: Used as a protecting group for amines.
tert-Butyl 1-piperazinecarboxylate: Similar structure and used in organic synthesis.
tert-Butyl 4-(2-chloroethyl)piperazine-1-carboxylate: Used in the synthesis of bioactive molecules.
Uniqueness
tert-Butyl (tert-butoxycarbonyl)(((tert-butoxycarbonyl)imino)(4-(piperazine-1-carbonyl)phenyl)methyl)carbamate is unique due to its multiple Boc groups, which provide enhanced protection for amines during complex synthetic processes. This makes it particularly valuable in multi-step organic synthesis and the development of pharmaceuticals.
Eigenschaften
Molekularformel |
C27H40N4O7 |
|---|---|
Molekulargewicht |
532.6 g/mol |
IUPAC-Name |
tert-butyl N-[(2-methylpropan-2-yl)oxycarbonyl]-N-[(E)-N-[(2-methylpropan-2-yl)oxycarbonyl]-C-[4-(piperazine-1-carbonyl)phenyl]carbonimidoyl]carbamate |
InChI |
InChI=1S/C27H40N4O7/c1-25(2,3)36-22(33)29-20(31(23(34)37-26(4,5)6)24(35)38-27(7,8)9)18-10-12-19(13-11-18)21(32)30-16-14-28-15-17-30/h10-13,28H,14-17H2,1-9H3/b29-20+ |
InChI-Schlüssel |
QPICORHASAMOSN-ZTKZIYFRSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)/N=C(\C1=CC=C(C=C1)C(=O)N2CCNCC2)/N(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C |
Kanonische SMILES |
CC(C)(C)OC(=O)N=C(C1=CC=C(C=C1)C(=O)N2CCNCC2)N(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![9,9-Difluoro-2-azaspiro[5.5]undecane](/img/structure/B13026463.png)
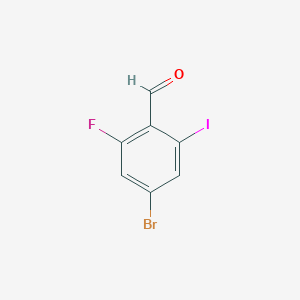
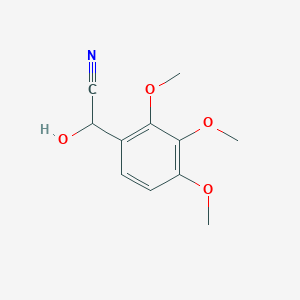
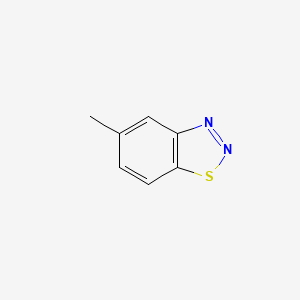
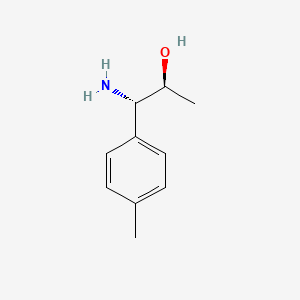
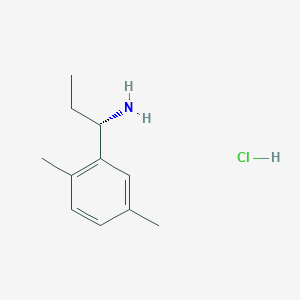
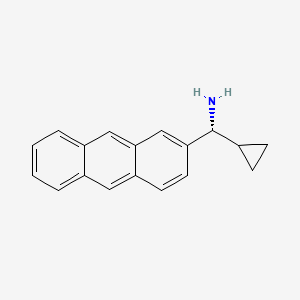
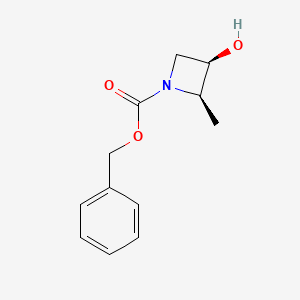
![4-bromo-1H-pyrrolo[2,3-c]pyridine-3-sulfonyl chloride](/img/structure/B13026521.png)
![2-(Tert-butoxycarbonylamino)pyrido[4,3-d]pyrimidine-7-carboxylic acid](/img/structure/B13026524.png)
![(2E)-2-(7-bromo-4-chloro-1-ethylimidazo[4,5-c]pyridin-2-yl)oxyiminoacetonitrile](/img/structure/B13026535.png)
